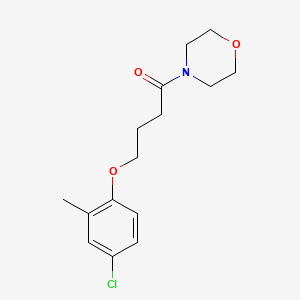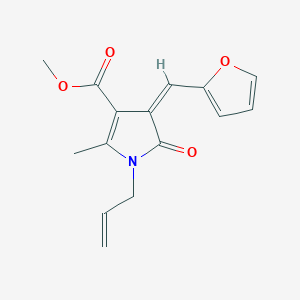
Queen substance
説明
Synthesis Analysis
The synthesis of "Queen substance," chemically identified as trans-9-Oxo-dec-2enoic acid, has been explored through various methodologies. A notable approach involved monobromination of 1,6-hexandiol, followed by protection, Grignard reaction addition, deprotection, and oxidation, culminating in a Knoevenagel reaction to yield "this compound" with an overall yield of 25.55% (Zhao Yuan-hong, 2008). Another method employed the acetoxyaldehyde prepared from methylcyclohexene, leading to the synthesis of "this compound" via a series of ester transformations (U. P. Dhokte & A. Rao, 1987).
科学的研究の応用
Pheromone Synthesis
The queen substance, identified as (E) -9-oxo-2-decenoic acid, is a pheromone secreted by the queen honeybee (Apis mellifera). It plays a crucial role in the social structure of honeybee colonies by inhibiting ovary development in worker bees and preventing queen rearing within the colony. Various synthetic routes for this pheromone have been explored, highlighting its biological importance and potential applications in studying bee behavior and colony management (Tsukasa, 1997).
Influence on Non-Social Insects
Interestingly, the this compound has been found to affect not only social insects like bees but also non-social insects. For example, synthetic this compound has been shown to inhibit ovary development in the house-fly, Musca domestica L., suggesting a broader biological impact of this compound beyond its known roles in bee colonies (Nayar, 1963).
Inhibition of tRNA Methyltransferases
The this compound also exhibits biochemical activities, such as the inhibition of tRNA methylations in E. coli B, as well as in preparations from queen honeybee ovaries, rat liver, and a mouse plasmocytoma 1-adenine methylase. This suggests its potential as a biochemical tool for studying methylation processes in various biological systems (Rojas et al., 1979).
Role in Propolis Composition
The chemical composition of propolis, a product collected by bees, is influenced by various factors, including the genetic variability of the queen bee. Since this compound is a critical component of queen bee biology, it indirectly affects the properties and potential applications of propolis in folk medicine and biological research (Toreti et al., 2013).
Biological Activity Studies
This compound has been synthesized and its biological activities, such as inhibiting queen rearing and ovary development in worker bees, have been confirmed. These studies contribute to our understanding of bee social structure and pheromone communication systems (Butler, Callow, & Johnston, 1962).
Inhibitory Effects on Other Species
Beyond its effects on bees, studies have explored the impact of this compound on other species. For instance, its influence on the development of eggs in fish highlights its potential role in broader ecological and biological studies (Woodhead, 1960).
作用機序
Target of Action
The primary target of 9-oxodec-2-enoic acid, also known as “Queen Substance”, is the olfactory receptors of male drones in the honeybee species Apis mellifera . This compound plays a crucial role in the social structure of the bee colony .
Mode of Action
9-oxodec-2-enoic acid functions as a sex attractant, stimulating the olfactory receptors of male drones . It also inhibits the development of ovaries in worker bees, which are sterile females . Its inhibitory effect on the worker bees’ ovaries is only fully effective when combined with another pheromone, 9-hydroxydecenoic acid .
Biochemical Pathways
It is thought to affect the nervous system in some way . When the queen bee is removed from the hive, the worker bees initiate the construction of new queen cells and the previously inhibited drones develop functional ovaries .
Result of Action
The action of 9-oxodec-2-enoic acid results in the regulation of the social structure within the bee colony . By inhibiting the development of ovaries in worker bees and attracting male drones, it helps maintain the balance and hierarchy within the colony .
Action Environment
The action of 9-oxodec-2-enoic acid can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated area to avoid inhalation . Also, it should be stored in a dry environment as moisture can affect its stability
生化学分析
Biochemical Properties
Queen substance is involved in several biochemical reactions within the honeybee colony. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the odorant receptors in worker bees, specifically the receptor AmOr11, which binds to 9-oxodecenoic acid. This binding triggers a cascade of biochemical reactions that influence the behavior and physiology of the worker bees . Additionally, this compound inhibits the development of ovaries in worker bees by interacting with specific proteins and enzymes involved in reproductive processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes within the honeybee colony. It influences cell signaling pathways, gene expression, and cellular metabolism. In worker bees, this compound inhibits the development of ovaries by affecting the expression of genes involved in reproductive processes. It also impacts cell signaling pathways related to pheromone detection and response, leading to changes in behavior and physiology . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the odorant receptor AmOr11 in worker bees, triggering a signaling cascade that leads to changes in behavior and physiology . This binding interaction inhibits the development of ovaries in worker bees by modulating the activity of enzymes and proteins involved in reproductive processes . Additionally, this compound affects gene expression by influencing the transcription of genes involved in pheromone response and reproductive regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that synthetic this compound can affect the survival, molting, and metamorphosis of insects over time . The stability of this compound is crucial for its effectiveness in maintaining the social structure of the honeybee colony. Long-term exposure to this compound can lead to sustained inhibition of ovary development in worker bees and prolonged changes in behavior and physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit ovary development in worker bees, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a minimum concentration of this compound is required to elicit a response. At high doses, this compound can cause adverse effects such as reduced survival and impaired development in insects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the honeybee colony. It interacts with enzymes and cofactors involved in pheromone synthesis and degradation. The metabolic pathways of this compound include its synthesis in the mandibular glands of queen honeybees and its degradation by specific enzymes in worker bees . These metabolic pathways are crucial for maintaining the balance of this compound within the colony and ensuring its effective distribution and function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily surface-transmitted by worker bees through direct contact with the queen and food sharing . Airborne dispersal of this compound is a minor mechanism, with surface transmission being the primary mode of distribution . Worker bees that come into contact with the queen can transport this compound to other workers, ensuring its widespread distribution within the colony .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is localized in the mandibular glands of queen honeybees, where it is synthesized and secreted . Within worker bees, this compound is detected by odorant receptors on the antennae, leading to changes in cellular signaling and gene expression . The localization of this compound within specific cellular compartments is crucial for its effective detection and response by worker bees .
特性
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)

![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)




![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)